N,N-Dipropyl-1-butanamine
Description
Structure
3D Structure
Properties
CAS No. |
4444-71-7 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N,N-dipropylbutan-1-amine |
InChI |
InChI=1S/C10H23N/c1-4-7-10-11(8-5-2)9-6-3/h4-10H2,1-3H3 |
InChI Key |
VJIRBKSBSKOOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC)CCC |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dipropyl 1 Butanamine and Its Structural Congeners
Alkylation Approaches in Tertiary Amine Synthesis
Alkylation of amines is a fundamental approach to the synthesis of more substituted amines. However, direct alkylation of primary or secondary amines with alkyl halides often leads to over-alkylation, resulting in a mixture of products that can be challenging to separate. nih.gov To address this, more controlled and selective methods have been developed.
Reductive Amination Strategies for N,N-Dialkylamine Construction
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. rsc.orgnih.gov This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. nih.govnih.gov This method effectively avoids the problem of over-alkylation associated with direct alkylation. nih.gov
For the synthesis of N,N-Dipropyl-1-butanamine, reductive amination would involve the reaction of butyraldehyde (B50154) with dipropylamine (B117675). The initial reaction forms an iminium ion, which is then reduced to the tertiary amine.
The mechanism begins with the nucleophilic attack of the secondary amine (dipropylamine) on the carbonyl group of the aldehyde (butyraldehyde). rsc.org This is followed by proton transfer and subsequent elimination of a water molecule to form an iminium ion. The iminium ion is then reduced by a suitable reducing agent to yield the final tertiary amine, this compound. rsc.org
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting aldehyde. nih.gov A more selective reducing agent is sodium cyanoborohydride (NaBH₃CN), which is particularly effective at reducing iminium ions in the presence of carbonyl groups. nih.govnih.gov Another mild and selective reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Chemical Formula | Selectivity |
| Sodium Borohydride | NaBH₄ | Reduces both carbonyls and imines/iminium ions. nih.gov |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of carbonyls. nih.govnih.gov |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reducing agent for reductive amination. nih.gov |
Carbonylative Reactions for Amine Derivatives
Carbonylative reactions, where carbon monoxide (CO) is incorporated into a molecule, offer another avenue for the synthesis of amine derivatives. These methods can provide access to amides and other carbonyl-containing nitrogen compounds, which can be further reduced to the corresponding amines.
One such method is hydroaminomethylation , a tandem reaction that combines hydroformylation of an alkene with a subsequent reductive amination. researchgate.net This one-pot process converts an alkene, an amine, and syngas (a mixture of CO and H₂) into a higher amine. researchgate.net For a congener of this compound, this could involve the hydroaminomethylation of propene with dipropylamine. The reaction first produces butyraldehyde via hydroformylation, which then undergoes reductive amination with dipropylamine to yield this compound. Rhodium-based catalysts are often employed for this transformation. rsc.orgnih.gov
The Carbonylative Stille coupling is another powerful palladium-catalyzed reaction that can be used to form ketones from organostannanes and organic halides under a carbon monoxide atmosphere. chemtube3d.comlibretexts.org While not a direct route to amines, the resulting ketones can be converted to tertiary amines via reductive amination. For instance, a vinylstannane could be coupled with an appropriate halide in the presence of CO to generate a ketone, which could then be reductively aminated with dipropylamine. The efficiency of these couplings can be significantly improved by the addition of copper(I) salts, especially for sterically hindered substrates. acs.org
Catalytic Pathways in this compound Preparation
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations under milder conditions. Both heterogeneous and homogeneous catalysts have been developed for the synthesis of amines.
Heterogeneous Catalysis in Amine Synthesis
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which is crucial for industrial applications and green chemistry. encyclopedia.pubmdpi.com Supported metal nanoparticles are commonly used as heterogeneous catalysts for reductive amination and related transformations.
For the synthesis of N,N-dialkyl-1-butanamines, ruthenium-based catalysts have shown high activity. For example, ruthenium nanoparticles supported on activated carbon (Ru₂P/C) have been reported as highly efficient heterogeneous catalysts for the reductive amination of carbonyl compounds, demonstrating high activity even at low pressures. acs.org These catalysts have shown versatility across a range of substrates. acs.org The reusability of such catalysts is a key feature; for instance, a Ru/γ-Al₂O₃ catalyst used in the reductive amination of heptaldehyde could be reused four times without a significant loss of activity. mdpi.com
Iridium-based heterogeneous catalysts, such as iridium nanoparticles supported on graphene, have also been developed for the N-alkylation of amines with alcohols. rsc.orgscispace.com This "borrowing hydrogen" methodology involves the oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine. scispace.com These catalysts can be recovered and reused multiple times. acs.org
Table 2: Examples of Heterogeneous Catalysts for Amine Synthesis
| Catalyst | Support | Reaction Type | Key Features |
| Ruthenium Phosphide | Activated Carbon (Ru₂P/C) | Reductive Amination | High activity at low pressure, versatile. acs.org |
| Ruthenium | γ-Alumina (Ru/γ-Al₂O₃) | Reductive Amination | Reusable for multiple cycles. mdpi.com |
| Iridium | Graphene | N-Alkylation of Amines | Reusable, operates via a "borrowing hydrogen" mechanism. rsc.orgscispace.com |
| Nickel-Copper | - | Amine Synthesis | Recoverable and reusable. mdpi.com |
Homogeneous Catalysis for Alkylamine Production
Homogeneous catalysts, being in the same phase as the reactants, often exhibit higher activity and selectivity compared to their heterogeneous counterparts. However, their separation from the product can be more challenging.
Rhodium complexes are particularly effective for hydroaminomethylation . rsc.org Rhodium catalysts modified with phosphine (B1218219) or phosphite (B83602) ligands generally display enhanced activity and regioselectivity. rsc.orgnih.gov For instance, rhodium-bisphosphite catalysts have been successfully used in the synthesis of biologically active tertiary amines via hydroaminomethylation. nih.govacs.org These catalysts can operate at lower temperatures compared to bisphosphine-based systems. acs.org The development of water-soluble diphosphine ligands has enabled rhodium-catalyzed hydroaminomethylation to be performed in aqueous media. rsc.org
Ruthenium-based homogeneous catalysts are also highly efficient for direct reductive amination. The [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system, for example, effectively catalyzes the reductive amination of aldehydes to produce secondary and tertiary amines with high yields and excellent chemoselectivity, tolerating a wide range of functional groups. organic-chemistry.org Ruthenium catalysts have also been developed for the direct asymmetric reductive amination of ketones to chiral primary amines using ammonia (B1221849) and hydrogen.
Iridium complexes have emerged as powerful catalysts for the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govrsc.org Cyclometalated iridium complexes, in particular, have shown high activity and can be used in aqueous media. nih.gov A multicatalytic system combining a rhodium complex for hydroformylation and an iridium complex for transfer hydrogenation has been developed for the hydroaminomethylation of olefins under mild conditions. nih.gov
Table 3: Examples of Homogeneous Catalysts for Alkylamine Production
| Metal | Ligand Type | Reaction Type | Key Features |
| Rhodium | Phosphine/Phosphite | Hydroaminomethylation | High activity and regioselectivity. rsc.orgnih.gov |
| Ruthenium | p-Cymene/Hydrosilane | Reductive Amination | High yield and chemoselectivity. organic-chemistry.org |
| Iridium | Cyclometalated | N-Alkylation of Amines | High activity, can be used in aqueous media. nih.govrsc.org |
Emerging Synthetic Routes to N,N-Dialkyl-1-butanamines
While traditional methods remain valuable, research continues to uncover novel and more sustainable synthetic strategies for the preparation of amines.
Biocatalysis offers a green and highly selective alternative for amine synthesis. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the asymmetric synthesis of chiral amines with high enantioselectivity. nih.govhims-biocat.eu One-pot biocatalytic cascades combining ene-reductases (EReds) with IREDs/RedAms have been developed for the conversion of α,β-unsaturated ketones into primary, secondary, and tertiary amines containing two stereogenic centers. nih.govacs.org This approach allows for the synthesis of all four possible stereoisomers of a target amine with excellent diastereomeric and enantiomeric ratios. nih.gov
Photoredox catalysis has emerged as a powerful tool for C-C and C-N bond formation under mild conditions using visible light. scispace.com This strategy has been applied to the α-C(sp³)-H alkylation of primary amine derivatives. scispace.com By employing a suitable photoredox catalyst and a hydrogen atom transfer (HAT) catalyst, α-amino radicals can be generated and coupled with various acceptors. bohrium.comacs.orgbath.ac.ukbris.ac.uk This method provides a novel disconnection for the synthesis of complex amines.
Electrochemical Methods for Amine Formation
Electrosynthesis has emerged as a powerful and green tool for organic transformations, leveraging electricity to drive chemical reactions. rsc.org For the formation of tertiary amines, electrochemical methods can facilitate C-N bond formation through various mechanisms, including the alkylation of secondary amines. These reactions can often be performed without harsh reagents or metal catalysts, reducing environmental impact. rsc.orgvirginia.edu
A notable electrochemical strategy for the N-alkylation of amines involves the "borrowing hydrogen" methodology. rsc.org This approach allows for the coupling of amines with alcohols, which are readily available and low-cost alkylating agents. In this process, a catalyst, such as Ruthenium on activated carbon cloth (Ru/ACC), facilitates the reaction in an electrochemical cell. rsc.orgosti.gov The reaction can proceed via two distinct pathways depending on the cell configuration. rsc.org
Indirect (Undivided Cell): The alcohol is oxidized at the anode to form an aldehyde or ketone. This intermediate then condenses with a secondary amine (like dipropylamine) to form an iminium ion, which is subsequently reduced at the cathode to yield the tertiary amine product. rsc.org
Direct (Divided Cell): The cathode, activated by the current, directly facilitates the C-H activation of the alcohol. The resulting carbonyl species, whether free or surface-adsorbed, condenses with the amine to form an imine that is then reduced at the same cathode. rsc.orgosti.gov
These electrocatalytic systems can effectively alkylate both primary and secondary aliphatic amines at ambient pressures and moderate temperatures (25–70 °C) in aqueous solutions. osti.gov Another approach involves the α-alkylation of existing tertiary amines using halogenated alkanes in a process called convergent paired electrolysis, where an organozinc reagent is generated at the cathode and reacts with an iminium ion formed at the anode. rsc.org The control of oxidation levels in amines is also a key aspect of electrochemical synthesis; applying specific alternating current (AC) frequencies can selectively promote one-electron oxidation to generate α-amino radicals over two-electron oxidation to iminium cations, enabling different functionalization pathways. nih.govresearchgate.net
Table 1: Examples of Electrochemical Synthesis of Tertiary Amines
| Reaction Type | Catalyst/Electrodes | Substrates | Key Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| N-Alkylation with Alcohol | Cathode: Ru/ACC; Anode: Pt | Pyrrolidine, Methanol | Divided cell, aqueous solution | High conversion | osti.gov |
| α-Alkylation | Anode: Graphite felt; Cathode: Zinc plate | Imines, Alkyl halides | Undivided cell, mild conditions | Moderate to good yields | researchgate.net |
| α-Arylation | Not specified | Tertiary amine, Dicyanobenzene | Alternating Current (AC) electrolysis | Not specified | nih.gov |
Biocatalytic Transformations in Tertiary Amine Preparation
Biocatalysis offers a highly selective and sustainable route for synthesizing chiral and achiral amines under mild conditions. acs.orgnottingham.ac.uk Enzymes such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (TAs) are pivotal in these transformations. nih.govrsc.org Specifically for tertiary amines, reductive aminases (RedAms), a subset of IREDs, are particularly powerful as they can catalyze both the formation of an imine from a carbonyl compound and a secondary amine, and its subsequent reduction in a one-pot reaction. acs.org
The synthesis of tertiary amines can be achieved through enzymatic reductive amination, which is considered an efficient and atom-economic method. nih.govnih.gov This process typically involves the coupling of a prochiral ketone or an aldehyde with a secondary amine, followed by an enzyme-catalyzed reduction. The nicotinamide (B372718) cofactor NAD(P)H is required for the reduction step, and various in-situ recycling systems, such as those using formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), are employed to enhance atom economy and process efficiency. nih.govacs.org
Recent advancements have led to the development of biocatalytic cascades that combine multiple enzymes to synthesize complex amines. For instance, a dual-enzyme system using an ene-reductase (ERed) and an IRED/RedAm can convert α,β-unsaturated ketones into tertiary amines with two stereocenters in high purity. nih.govacs.org In such a cascade, the ERed first reduces the carbon-carbon double bond of the unsaturated ketone, and the resulting saturated ketone is then a substrate for the IRED/RedAm, which catalyzes the reductive amination with a secondary amine. This one-pot strategy has been successfully used to generate all four possible stereoisomers of substituted cyclohexylamines with excellent diastereomeric and enantiomeric ratios. nih.govacs.orgresearchgate.net
While many biocatalytic methods focus on producing chiral amines, the underlying principles of reductive amination are directly applicable to the synthesis of achiral tertiary amines like this compound. nottingham.ac.ukfrontiersin.org This could be achieved by reacting dipropylamine with butyraldehyde in the presence of a suitable RedAm and a cofactor regeneration system.
Table 2: Biocatalytic Systems for Tertiary Amine Synthesis
| Enzyme System | Reaction Type | Substrates | Key Features | Product Purity | Reference |
|---|---|---|---|---|---|
| Ene-reductase (ERed) + Imine Reductase (IRed)/Reductive Aminase (RedAm) | Cascade Reaction | α,β-Unsaturated ketones, Secondary amines | Forms two stereocenters; uses alkyl-ammonium formate as amine donor and reducing equivalent source. | >99% chemical purity, >99.8:<0.2 d.r. and e.r. | nih.gov, acs.org |
| Reductive Aminase (RedAm) | Reductive Amination | Hydroxyketone, Amine | Streamlined synthesis of a key intermediate for a CDK 2/4/6 inhibitor. | High diastereoselectivity | acs.org |
| Engineered Flavin-dependent 'ene'-reductases (EREDs) | Photoenzymatic Radical Addition | Oximes, Radical precursors | Prepares α-tertiary amines. | High stereoselectivity | nih.gov |
Reaction Mechanisms and Chemical Transformations of N,n Dipropyl 1 Butanamine
Nucleophilic Reactivity of N,N-Dipropyl-1-butanamine Derivatives
The lone pair of electrons on the nitrogen atom of this compound dictates its nucleophilic character. This allows it to react with a variety of electron-deficient species and participate in reactions that build more complex molecular architectures.
Reactions with Electrophilic Species
Tertiary amines like this compound readily react with electrophiles. A classic example is the reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction proceeds via a nucleophilic substitution (S_N2) mechanism. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding amides. atamanchemicals.com These reactions are crucial for introducing new functional groups and altering the chemical properties of the parent amine.
The nucleophilicity of amines is a key factor in their reaction rates. While aliphatic amines are generally more nucleophilic than aromatic amines, steric hindrance around the nitrogen atom can influence reactivity. mdpi.com The reaction of amines with phosgene (B1210022) or its equivalents to form ureas is a well-established transformation that proceeds through an isocyanate intermediate. nih.gov
Participation in Condensation and Addition Reactions
This compound and related tertiary amines can participate in condensation and addition reactions. For instance, they can react with carbonyl compounds, although this is more characteristic of primary and secondary amines which form Schiff bases or enamines. atamanchemicals.com However, tertiary amines can act as catalysts in such reactions.
A significant reaction involving tertiary amines is their addition to Michael acceptors, which are α,β-unsaturated carbonyl compounds. The amine acts as a nucleophilic catalyst in this context. Furthermore, the formation of N,N'-dialkylureas from the carbonylation of amines with carbon dioxide has been achieved using various catalysts. acs.org Studies have shown that aliphatic primary amines exhibit higher reactivity in these reactions compared to secondary amines. acs.org
Oxidative and Photochemical Pathways of this compound
The C-H bonds adjacent to the nitrogen atom in this compound are susceptible to oxidation, leading to a variety of functionalized products. Additionally, like other alkyl amines, it can undergo photochemical transformations upon exposure to light.
Mechanistic Studies of Oxidative Transformations
The oxidation of tertiary amines is a significant process in both synthetic chemistry and biological systems. sioc-journal.cn Transition metal catalysts are often employed to facilitate these transformations, which can lead to N-oxides, products of oxidative Mannich reactions, oxidative demethylation, and amidation. sioc-journal.cn A common mechanistic pathway involves the formation of an iminium ion intermediate. organic-chemistry.orguni-muenchen.de This electrophilic species can then be trapped by various nucleophiles. uni-muenchen.de
For example, the ruthenium-catalyzed oxidative cyanation of tertiary amines with sodium cyanide proceeds through an iminium ion, which is then attacked by the cyanide ion to form an α-aminonitrile. organic-chemistry.org This reaction is an efficient method for creating a new carbon-carbon bond. organic-chemistry.org Metal-free oxidative transformations have also been developed, utilizing radical initiators like azobisisobutyronitrile (AIBN) and molecular oxygen as the oxidant. acs.orgorganic-chemistry.org These methods offer a greener alternative for the synthesis of α-aminonitriles. acs.orgorganic-chemistry.org
The table below summarizes different catalytic systems used for the oxidative functionalization of tertiary amines.
| Catalyst System | Oxidant | Nucleophile | Product | Reference |
| RuCl₃·nH₂O | O₂ | NaCN | α-Aminonitrile | organic-chemistry.org |
| AIBN | O₂ | NaCN | α-Aminonitrile | acs.orgorganic-chemistry.org |
| FeCl₂ | t-BuOOH | TMSCN | α-Aminonitrile | uni-muenchen.de |
| K₂S₂O₈/KI | - | KSCN | α-Aminonitrile | uni-muenchen.de |
Photochemical Reactivity of N-Alkyl Amines
The photochemistry of N-alkyl amines has been a subject of interest, revealing pathways for both C-N and N-H bond cleavage. The irradiation of N-alkyltriphenyliminophosphoranes, for instance, can lead to rearrangements of the N-alkyl substituent. cdnsciencepub.com Simple alkyl amines can undergo photodissociation, producing hydrogen and other fragments. colostate.edu
Recent studies have explored the deoxygenative photochemical alkylation of secondary amides to synthesize α-branched secondary amines. nih.gov This method involves the formation of N-alkyl iminium ions, which then undergo photochemical radical alkylation. nih.gov Furthermore, the direct photochemical amination of aromatic C-H bonds using N-haloamines has been achieved under acidic conditions, leading to the formation of tetrahydroquinolines. whiterose.ac.uk The photolysis of N-nitrosodialkylamines in the presence of acid leads to the formation of an alkylideneimine as a primary product. cdnsciencepub.com
Formation of Functionalized Derivatives from this compound Precursors
The reactivity of this compound allows for its use as a precursor in the synthesis of various functionalized derivatives. The removal of an N-alkyl group, known as N-dealkylation, is a key transformation that provides access to secondary amines, which are themselves valuable building blocks for pharmaceuticals and other fine chemicals. nih.gov
One approach to functionalization involves the reaction with coupling agents. For example, 1-Butanamine, N-(3-(trimethoxysilyl)propyl)- is a silane (B1218182) coupling agent that can be used to modify surfaces, enhancing adhesion between organic and inorganic materials. ontosight.ai Another strategy is the derivatization of the amine itself to enhance its analytical detection. For instance, di-n-butylamine has been used to derivatize isocyanates for analysis by mass spectrometry. ddtjournal.com The synthesis of N,N'-dialkylureas from amines and carbon dioxide is another example of creating functionalized derivatives with important applications. acs.org
Carbamoyl (B1232498) Halide Synthesis from Secondary and Tertiary Amines
Carbamoyl halides, especially carbamoyl chlorides, are valuable reagents in organic synthesis, acting as intermediates in the production of unsymmetrical ureas, N,N-dialkyl carbamate (B1207046) esters, and in Friedel-Crafts acylation of aromatic compounds. google.com The traditional and most widespread industrial method for synthesizing N,N-substituted carbamoyl chlorides involves the reaction of a secondary amine with phosgene. google.comgoogle.com However, the high toxicity of phosgene has prompted the development of alternative, safer synthetic routes. researchgate.net
One such alternative process involves the reaction of a secondary amine with carbon dioxide and a trialkylsilyl chloride, followed by a halogenating agent to produce the N,N-substituted carbamoyl halide. google.com This method avoids the direct use of phosgene. google.com Another innovative, one-pot procedure utilizes chlorocarbonylsulfenyl chloride as a carbonylating agent to react with secondary amines, offering a less toxic approach to carbamoyl chloride synthesis. researchgate.net
While this compound is a tertiary amine, the synthesis of carbamoyl halides is primarily associated with secondary amines. The general reaction for the formation of N,N-disubstituted carbamoyl chlorides from secondary amines is presented below:
General Reaction with Phosgene: R₂NH + COCl₂ → R₂NCOCl + HCl
Alternative Phosgene-Free Synthesis: A notable phosgene-free method involves the reaction of secondary amines with chlorocarbonylsulfenyl chloride in an aprotic organic solvent, followed by chlorination. researchgate.net This one-step reaction is applicable to a variety of secondary alkyl amines. researchgate.net
| Reactant (Secondary Amine) | Carbonylating Agent | Solvent | Product |
| Di-n-propylamine | Phosgene | o-dichlorobenzene | N,N-dipropyl carbamoyl chloride |
| Diethylamine | Chlorocarbonylsulfenyl chloride | Dichloromethane | N,N-diethyl carbamoyl chloride |
| Di-n-butylamine | Phosgene | Chlorobenzene | N,N-dibutyl carbamoyl chloride |
Nitrosation Reactions of Tertiary Amines and Associated Pathways
The reaction of amines with nitrosating agents can lead to the formation of N-nitrosamines, a class of compounds known for their carcinogenic potential. ontosight.aiosha.gov Nitrosation can occur under various conditions, including acidic, neutral, or alkaline environments, and can be catalyzed by species such as halide ions and metal ions. osha.gov Suitable nitrosating agents include nitrogen oxides (NO, N₂O₃, N₂O₄), nitrous acid (HNO₂), and alkyl nitrites. osha.govresearchgate.net
For tertiary amines like this compound, the mechanism of nitrosation is more complex than that for primary or secondary amines. While secondary amines readily form stable N-nitrosamines, tertiary amines can undergo nitrosative cleavage. This process involves the formation of an intermediate which then breaks down to yield a variety of products, including a secondary amine nitrosamine (B1359907) and a carbonyl compound.
The potential for nitrosamine formation is a significant consideration in various contexts, including the food industry and pharmaceutical manufacturing, due to the possible presence of precursor amines and nitrosating agents. osha.govefpia.eu Research has shown that N-nitrosamines can be formed in vivo in the mammalian stomach from the reaction of ingested secondary and tertiary amines with nitrite. osha.gov
Illustrative Nitrosation Reaction: The reaction of a secondary amine, such as dipropylamine (B117675), with nitrous acid yields the corresponding nitrosamine, N-nitrosodipropylamine. oregonstate.edu
(CH₃CH₂CH₂)₂NH + HNO₂ → (CH₃CH₂CH₂)₂N-N=O + H₂O
The nitrosation of tertiary amines can be influenced by factors such as the structure of the amine, the nature of the nitrosating agent, and the reaction conditions.
| Amine Type | Nitrosating Agent | Key Outcome |
| Primary Amine (e.g., Butylamine) | Nitrous Acid | Can lead to the formation of secondary amines and subsequently nitrosamines like dibutylnitrosamine. oregonstate.edu |
| Secondary Amine (e.g., Dipropylamine) | Nitrous Acid | Forms stable N-nitrosamines (e.g., N-nitrosodipropylamine). oregonstate.edu |
| Tertiary Amine | Nitrosating Agents | Can undergo nitrosative cleavage to form various products. |
Quaternary Ammonium Salt Formation
Tertiary amines, such as this compound, readily undergo N-alkylation when treated with an alkyl halide to form quaternary ammonium salts. google.com This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. researchgate.net
Quaternary ammonium salts are compounds where the nitrogen atom is bonded to four organic groups, resulting in a positively charged nitrogen center, which is balanced by a halide anion. savemyexams.com These salts have a wide range of applications, notably as cationic surfactants in products like fabric softeners and hair conditioners. savemyexams.com
The synthesis of quaternary ammonium salts can be achieved through various methods. A general approach involves the reaction of a tertiary amine with an alkyl halide. google.com Another method involves the N-alkylation of amines using ethers as alkylating agents over a catalyst like γ-Al₂O₃. researchgate.net
General Reaction for Quaternary Ammonium Salt Formation: R₃N + R'X → [R₃NR']+X⁻ (Where R₃N is a tertiary amine, R'X is an alkyl halide, and [R₃NR']+X⁻ is the quaternary ammonium salt)
The efficiency of this reaction can be influenced by the nature of the alkyl halide and the reaction conditions.
| Tertiary Amine | Alkylating Agent | Catalyst/Conditions | Product Type |
| This compound | Methyl Iodide | - | Quaternary ammonium iodide |
| Triethylamine | Ethyl Bromide | - | Quaternary ammonium bromide |
| Morpholine | Diethyl ether | γ-Al₂O₃ | N-ethylmorpholine researchgate.net |
Advanced Analytical Techniques for N,n Dipropyl 1 Butanamine Characterization and Structural Elucidation
Spectroscopic Methods for Amine Structure Determination
Spectroscopic techniques are indispensable for probing the molecular structure of N,N-Dipropyl-1-butanamine. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N-Dialkylamine Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.
In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. For this compound, the protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org The signals for the alkyl protons of the propyl and butyl chains would be expected in the upfield region, generally between 0.8 and 1.5 ppm.
¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in Carbons directly bonded to the nitrogen atom in aliphatic amines typically resonate in the 10-65 ppm range. libretexts.org The wider chemical shift range in ¹³C NMR (around 200 ppm) compared to ¹H NMR (around 10 ppm) often leads to simpler, well-resolved spectra, as ¹³C-¹³C coupling is rare due to the low natural abundance of the ¹³C isotope. researchgate.net For instance, a study on dipropylamine (B117675), a related secondary amine, showed distinct peaks in its ¹³C NMR spectrum that helped in its characterization. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 2.3 - 3.0 | Protons on carbons alpha to the nitrogen atom. |
| ¹H | 0.8 - 1.5 | Protons on the alkyl chains (propyl and butyl groups). |
| ¹³C | 10 - 65 | Carbons directly attached to the nitrogen atom. libretexts.org |
This table presents predicted chemical shift ranges based on general values for similar aliphatic amines.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For tertiary amines like this compound, the most significant feature in an IR spectrum is the absence of N-H stretching vibrations, which are characteristic of primary and secondary amines and typically appear in the 3300-3500 cm⁻¹ region. orgchemboulder.com
The key diagnostic peaks for a tertiary amine are the C-N stretching vibrations and the C-H stretching vibrations of the alkyl groups.
C-N Stretching: Aliphatic amines exhibit C-N stretching bands in the region of 1250-1020 cm⁻¹. orgchemboulder.comspcmc.ac.in However, these peaks can be of weak to medium intensity and may be located in the complex "fingerprint region" of the spectrum, making them sometimes difficult to definitively assign. spectroscopyonline.com
C-H Stretching: Strong and broad bands corresponding to the symmetric and asymmetric C-H stretches of the alkyl groups attached to the nitrogen atom are expected in the 2850-3000 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for Tertiary Amines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch | Absent | - |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong, Broad |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Weak to Medium orgchemboulder.comspcmc.ac.inspectroscopyonline.com |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, which has a molecular formula of C₁₀H₂₃N, the molecular weight is approximately 157.30 g/mol . nist.govnih.gov
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for an amine will have an odd m/z value, a consequence of the nitrogen rule. libretexts.org The mass spectrum of this compound is available in the NIST WebBook, confirming its molecular weight. nist.gov
A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, several alpha-cleavage fragmentations are possible, leading to characteristic peaks in the mass spectrum. The base peak, which is the most intense peak in the spectrum, often results from this type of fragmentation. For example, the mass spectrum of this compound shows a top peak at an m/z of 128. nih.gov Another common fragmentation pattern in alkanes involves the loss of (CH₂)nCH₃ groups, resulting in clusters of peaks separated by 14 mass units. libretexts.org
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₂₃N | nist.govnih.gov |
| Molecular Weight | 157.30 g/mol | nih.gov |
| Top Peak (m/z) | 128 | nih.gov |
| Second Highest Peak (m/z) | 114 | nih.gov |
Chromatographic Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. Both gas and liquid chromatography are widely employed for the analysis of amines.
Gas Chromatography (GC) Applications in Amine Mixture Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like tertiary amines. researchgate.net In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column.
For the analysis of amines, specific GC conditions are required to achieve good separation and prevent issues like peak tailing, which can occur due to the polar nature of these compounds. researchgate.net The choice of column is critical; for instance, a Restek Stabilwax® column has been used for the chromatographic separation of various compounds. nih.gov The operating conditions, including injector and detector temperatures, initial and final column temperatures, and the temperature program rate, must be optimized to ensure sharp peaks and reproducible results. bre.com For example, an initial column temperature of 120°C can help prevent the condensation of amines. bre.com The NIST WebBook indicates that gas chromatography data is available for this compound. nist.gov Furthermore, a method using headspace GC-MS has been developed for the determination of various amines in workplace air. baua.de
Table 4: General GC Operating Conditions for Amine Analysis
| Parameter | Typical Value/Range | Purpose |
| Injector/Detector Temperature | 270°C | Ensures complete vaporization of the sample. bre.com |
| Initial Column Temperature | 120°C | Prevents condensation of amines in the column. bre.com |
| Final Column Temperature | 240°C | Elutes less volatile components. bre.com |
| Temperature Program Rate | 20°C/min | Optimizes separation of components with different boiling points. bre.com |
| Carrier Gas Flowrate | 40 ml/minute | Transports the sample through the column. bre.com |
These are general conditions and may need to be optimized for specific applications.
X-ray Diffraction (XRD) Studies for Solid-State Structure Analysis of Amine Derivatives
Detailed research findings from XRD studies on various amine derivatives offer insights into their structural characteristics. For instance, the crystal structure of derivatives containing a dipropylamino moiety has been elucidated, revealing specific conformations and intermolecular interactions.
One such study on [2-(1H-Indol-4-yl)ethyl]dipropylamine (C₁₆H₂₄N₂) showed that the aliphatic amine substituent is rotated almost orthogonally out of the plane of the indole (B1671886) unit. iucr.org The amine nitrogen atom exhibits a pyramidal geometry. iucr.org In the crystal, molecules form chains through N—H⋯N hydrogen bonds. iucr.org
Another complex derivative, 2,3-diphenyl-1-[(dipropylamino)acetyl]-1,3-diazaspiro[4.5]decan-4-one (C₂₈H₃₇N₃O₂), has also been characterized using single-crystal XRD. researchgate.net The analysis provided detailed information about its monoclinic crystal system and the spatial arrangement of its constituent atoms. researchgate.net
Furthermore, studies on dihaloiodate salts of various tertiary and quaternary amines have demonstrated the utility of XRD in understanding the crystal structures of these compounds. frontiersin.orgnih.gov The packing of the cations and anions in the crystal lattice is influenced by factors such as steric hindrance and the potential for hydrogen bonding. frontiersin.orgnih.gov In the case of bulky amine cations, direct cation-anion interactions can be prevented, while less sterically hindered amines can form hydrogen bonds with the anions. frontiersin.orgnih.gov
The crystallographic data for selected amine derivatives are summarized in the tables below.
Interactive Data Table: Crystal Data for [2-(1H-Indol-4-yl)ethyl]dipropylamine
| Parameter | Value |
| Molecular Formula | C₁₆H₂₄N₂ |
| Molecular Weight | 244.37 |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 12.1100 (9) |
| b (Å) | 15.5996 (12) |
| c (Å) | 16.0253 (12) |
| V (ų) | 3027.4 (4) |
| Z | 8 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
| Data sourced from IUCr Journals. iucr.org |
Interactive Data Table: Crystal Data for 2,3-diphenyl-1-[(dipropylamino)acetyl]-1,3-diazaspiro[4.5]decan-4-one
| Parameter | Value |
| Molecular Formula | C₂₈H₃₇N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0454(4) |
| b (Å) | 21.9125(8) |
| c (Å) | 11.6544(4) |
| β (°) | 111.783(1) |
| V (ų) | 2619.33(16) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Data sourced from ResearchGate. researchgate.net |
Applications of N,n Dipropyl 1 Butanamine in Chemical Synthesis and Research
Role as a Chemical Intermediate in Complex Molecule Synthesis
As a chemical intermediate, N,N-Dipropyl-1-butanamine is a foundational component used in the construction of more complex chemical entities. Its tertiary amine structure allows it to be incorporated into larger molecules, introducing specific functionalities and properties.
Precursor in Organic Synthesis
This compound functions as a precursor in the synthesis of a wide array of organic compounds. Analogous to related amines like tributylamine (B1682462) and N-propyl-1-butanamine, it is utilized in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. smolecule.comatamanchemicals.comnih.gov Its role as an intermediate is critical for producing compounds where a tertiary amine moiety is a key part of the final molecular structure. For instance, related amines are integral to the synthesis of dyes, surfactants, and lubricant additives. atamanchemicals.com The synthesis of N,N′-dibutylurea from 1-butanamine and CO2 highlights how amine precursors are fundamental in creating important fine chemicals. researchgate.netmdpi.com
Building Block for Advanced Chemical Structures
The molecular structure of this compound makes it an effective building block for creating advanced and functional chemical structures. A primary example of this application is in the synthesis of quaternary ammonium (B1175870) compounds. atamanchemicals.com By reacting the tertiary amine with an alkyl halide, a quaternary ammonium salt is formed, a class of compounds widely used as phase-transfer catalysts, surfactants, and antimicrobial agents. Furthermore, the amine can serve as a foundational piece for constructing more elaborate molecules, such as the formation of a bromine complex with N,N-dibutyl-1-butanamine, which has potential applications in materials science. ontosight.ai This demonstrates its utility in building novel chemical entities with specific functions.
| Application as Intermediate | Description | Example Analogue |
| Precursor | Serves as a starting material for pharmaceuticals, agrochemicals, and dyes. atamanchemicals.com | Tributylamine is an intermediate for agrochemicals and pharmaceuticals. atamanchemicals.comnih.gov |
| Building Block | Used to construct more complex molecules like quaternary ammonium salts. atamanchemicals.com | N,N-dibutyl-1-butanamine is used to manufacture quaternary ammonium compounds. atamanchemicals.com |
Catalytic Utility of this compound
Beyond its role as a structural component, this compound exhibits significant catalytic activity. Its basicity and sterically hindered nature allow it to influence reaction pathways without being consumed in the process.
Proton Scavenging in Acid-Sensitive Reactions
In many organic reactions, the generation of acidic byproducts can inhibit the reaction or lead to undesirable side products. This compound, much like its analogue tributylamine, functions as an effective proton scavenger or "acid acceptor". atamanchemicals.comnih.gov Due to the steric hindrance provided by the propyl and butyl groups around the nitrogen atom, it acts as a non-nucleophilic base. atamanchemicals.com This allows it to neutralize protons in the reaction medium without interfering with electrophilic centers in the reactants. This property is particularly valuable in reactions that are sensitive to acidic conditions. The use of various chemical agents to scavenge nitrites, preventing the formation of acidic nitrous acid, underscores the importance of controlling acidity in chemical processes. mdpi.comresearchgate.net
Organocatalysis in Multicomponent Reactions
This compound can function as an organocatalyst, a metal-free catalyst that promotes chemical reactions. Amines are well-established catalysts in multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a complex product. For example, the related secondary amine, di-n-butylamine, is used as an organocatalyst to synthesize pyrano[2,3-d]pyrimidine derivatives through a multicomponent condensation. sigmaaldrich.com Similarly, amines are crucial components in the Ugi four-component reaction (U-4CR), a powerful tool for generating diverse molecular libraries, including complex peptide structures. rsc.org The basic nature of this compound allows it to catalyze condensation steps that are often rate-limiting in these complex transformations.
Polymerization Catalysis
The catalytic properties of this compound extend to the field of polymer science. Tertiary amines are widely used as catalysts in polymerization reactions. Specifically, its analogue tributylamine is employed as a catalyst for the formation of polymers, including polyurethanes. atamanchemicals.comnih.gov In these processes, the amine catalyzes the reaction between isocyanates and polyols. Its function is to activate the hydroxyl group of the polyol, facilitating its attack on the isocyanate group and promoting the growth of the polymer chain.
| Catalytic Role | Mechanism | Application Example |
| Proton Scavenger | Acts as a sterically hindered, non-nucleophilic base to neutralize acid byproducts. atamanchemicals.com | Protecting acid-sensitive functional groups during synthesis. |
| Organocatalyst | Catalyzes multicomponent reactions by activating reactants. sigmaaldrich.com | Synthesis of heterocyclic compounds like pyrano[2,3-d]pyrimidines. sigmaaldrich.com |
| Polymerization Catalyst | Promotes polymer chain growth, particularly in polyurethane production. atamanchemicals.com | Catalyzing the reaction between isocyanates and polyols. atamanchemicals.com |
Solvent Applications in Chemical Processes
The utility of a chemical as a solvent depends on its physical properties, such as polarity, boiling point, and its ability to dissolve reactants while remaining inert.
Use as a Reaction Medium in Organic Transformations
Specific documented instances of this compound being used as a primary solvent or reaction medium for organic transformations are not extensively reported in scientific literature. However, it has been identified as a component in the liquid product derived from the pyrolysis of latex sediment, indicating its formation and stability under certain thermal decomposition conditions. researchgate.net In the gas chromatography/mass spectrometry (GC/MS) analysis of amines, care must be taken to select appropriate solvents to avoid potential reactions between the analyte and the solvent, an important consideration for tertiary amines like this compound. future4200.com
Influence on Reaction Kinetics and Selectivity
Applications in Material Science and Supramolecular Chemistry
The structure of tertiary amines can be leveraged in the templated synthesis of complex materials, where the amine can direct the formation of specific crystalline structures.
Formation of Inorganic-Organic Hybrid Materials
Inorganic-organic hybrid materials are compounds that integrate inorganic and organic components at the molecular scale. While there are no specific reports detailing the use of this compound in the synthesis of these materials, research has shown that structurally related bulky amide solvents play a crucial role. berkeley.edu For example, molecules like N,N-dipropylformamide (DPF) and N,N-dibutylformamide (DBF) have been successfully employed as structure-directing agents (SDAs) to guide the formation of porous crystalline materials. berkeley.edu These solvents can serve as templates, with their size and shape influencing the resulting framework's topology and pore structure. berkeley.edu This is particularly evident in the synthesis of a subclass of hybrid materials known as zeolitic imidazolate frameworks (ZIFs).
Zeolitic Imidazolate Framework Synthesis
Zeolitic imidazolate frameworks (ZIFs) are a class of metal-organic frameworks (MOFs) that have topologies similar to traditional zeolites. The synthesis of ZIFs often relies on a solvent or a structure-directing agent to guide the assembly of metal ions and imidazolate linkers.
Significant research has highlighted the critical role of N,N-dipropylformamide (DPF), a compound structurally related to this compound, in the synthesis of novel ZIFs.
Cooperative Effects in ZIF Synthesis: A new ZIF with an ATN topology, named ATN-[Zn(Im)2], was successfully synthesized through the cooperative effects of N,N-dipropylformamide and n-butylamine. rsc.orgresearchgate.netresearchgate.net In this synthesis, imidazole (B134444) was dissolved in DPF, while zinc acetate (B1210297) dihydrate was mixed with n-butylamine. The combination of these two amine-containing solvents was essential for the formation of the unique ATN structure. rsc.org
Structure-Directing Role of Bulky Amides: Research into ZIF synthesis has shown that employing bulky amide solvents can lead to the formation of different structures from the same set of building units. berkeley.edu For instance, the reaction between Zn²⁺ ions and imidazole yields a ZIF with an afi net (AFI-[Zn(Im)₂) in the presence of N,N-dipropylformamide (DPF). berkeley.edudoi.org This demonstrates that DPF acts as a template, with the DPF molecules residing within the channels of the resulting ZIF structure. berkeley.edu When n-butylamine is used as the sole solvent, a different ZIF with a nog topology is formed, highlighting the pivotal role of the solvent in directing the final framework. rsc.org
The table below summarizes the synthesis of different ZIF topologies using N,N-dipropylformamide and related amines.
| Reactants | Solvent(s) | Resulting ZIF Topology | Reference(s) |
| Zinc acetate dihydrate, Imidazole | N,N-dipropylformamide and n-butylamine | ATN | rsc.org, researchgate.net |
| Zinc acetate dihydrate, Imidazole | N,N-dipropylformamide | AFI | berkeley.edu, doi.org |
| Zinc acetate dihydrate, Imidazole | n-butylamine | nog | rsc.org |
Research on Derivatives and Analogs of N,n Dipropyl 1 Butanamine
Structure-Reactivity Relationships in N,N-Dialkyl-1-butanamines
The reactivity of tertiary amines like N,N-Dipropyl-1-butanamine is fundamentally governed by the interplay of electronic and steric effects originating from the alkyl groups attached to the nitrogen atom. fiveable.me
Electronic and Steric Effects: The three alkyl groups on the nitrogen atom—two propyl groups and one butyl group—are electron-donating. chemistrystudent.com This positive inductive effect increases the electron density on the nitrogen atom, making its lone pair of electrons more available to react with protons or other electrophiles. chemistrystudent.comlumenlearning.com Consequently, tertiary alkylamines are generally more basic than ammonia (B1221849) and their primary or secondary counterparts in the gas phase. lkouniv.ac.in
However, the size of these alkyl groups also introduces steric hindrance. fiveable.mesolubilityofthings.com The bulky nature of the propyl and butyl chains can physically obstruct the lone pair, potentially slowing down reactions with other large molecules. solubilityofthings.com This steric factor can sometimes counteract the electronic enhancement of basicity and nucleophilicity, especially in solution. xinguangchemicals.com
| Amine | Class | Relative Basicity Trend (in gas phase) | Key Structural Features |
|---|---|---|---|
| Primary Amines (e.g., Butylamine) | Primary (RNH₂) | Less Basic | One alkyl group, two N-H bonds, minimal steric hindrance. fiveable.me |
| Secondary Amines (e.g., Dibutylamine) | Secondary (R₂NH) | More Basic | Two electron-donating alkyl groups, one N-H bond. fiveable.me |
| Tertiary Amines (e.g., this compound) | Tertiary (R₃N) | Most Basic | Three electron-donating alkyl groups, no N-H bonds, significant steric hindrance. fiveable.mechemistrystudent.com |
Synthesis and Characterization of Novel Functionalized this compound Derivatives
The creation of novel derivatives of this compound involves introducing new functional groups to the molecule. This allows for the modification of its chemical properties for various applications. While literature specifically detailing derivatives of this compound is limited, standard organic synthesis methods for amines are applicable. openstax.org
General Synthetic Strategies: The functionalization of tertiary amines can be achieved through several established routes:
Alkylation of Precursors: A common method involves the SN2 alkylation of a secondary amine. For instance, reacting dipropylamine (B117675) with a functionalized butyl halide (e.g., 1-bromo-4-butanol) would yield a hydroxylated derivative of this compound. openstax.org This multi-step synthesis often requires the use of protecting groups to prevent unwanted side reactions, particularly if the functional group is reactive.
Reductive Amination: Another powerful technique is reductive amination. This involves reacting a secondary amine, such as dipropylamine, with an aldehyde or ketone that contains the desired functional group in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). openstax.org
Functionalization of Existing Chains: For certain substrates, it is possible to directly functionalize the C-H bonds of the alkyl chains, although this often requires specialized catalysts, such as palladium-based systems for hydroxylation. dicp.ac.cn
Characterization of Derivatives: Once a novel derivative is synthesized, its chemical structure must be rigorously confirmed. A combination of spectroscopic and analytical techniques is employed for full characterization. utp.edu.myacs.org
| Technique | Information Obtained | Example Application |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule (¹H and ¹³C NMR). | Confirms the position of a newly introduced functional group and verifies the overall structure. acs.org |
| Mass Spectrometry (MS) | Determines the precise molecular weight and fragmentation pattern of the compound. | Verifies the molecular formula of the synthesized derivative. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibration frequencies. | Detects the O-H stretch of a new alcohol group or the C=O stretch of a new carbonyl group. utp.edu.my |
| Elemental Analysis | Measures the percentage composition of elements (C, H, N, etc.). | Confirms the empirical and molecular formula of the purified compound. |
Comparative Studies with Structurally Related Tertiary Amines
Comparing this compound with other amines highlights the specific influence of its structure on its physical and chemical properties.
Physical Properties: A key physical property that distinguishes tertiary amines is their boiling point. Primary and secondary amines can act as hydrogen bond donors and acceptors, leading to strong intermolecular forces and relatively high boiling points. lkouniv.ac.in this compound, being a tertiary amine, lacks an N-H bond and cannot act as a hydrogen bond donor. fiveable.me This results in weaker intermolecular forces and a lower boiling point compared to primary or secondary amines of similar molecular weight, though it is still higher than that of nonpolar alkanes due to its polarity. lkouniv.ac.inunacademy.com
| Compound | Class | Molar Mass (g/mol) | Boiling Point (°C) | Hydrogen Bonding Capability |
|---|---|---|---|---|
| Pentane | Alkane | 72.15 | 36.1 | None |
| 1-Butanamine | Primary Amine | 73.14 | 78 | Donor & Acceptor |
| N-Methylethanamine | Secondary Amine | 59.11 | 36.7 | Donor & Acceptor |
| N,N-Diethylethanamine | Tertiary Amine | 101.19 | 90 | Acceptor only |
| 1-Butanol | Alcohol | 74.12 | 118 | Donor & Acceptor (Stronger) |
Chemical Properties (Basicity): The basicity of amines is one of their most fundamental chemical properties. libretexts.org In the gas phase, where solvation effects are absent, the basicity of alkylamines generally follows the order: tertiary > secondary > primary > ammonia. lkouniv.ac.in This trend is due to the electron-donating inductive effect of the alkyl groups, which stabilizes the resulting ammonium (B1175870) cation formed upon protonation. chemistrystudent.com
In aqueous solution, this order can be disrupted. xinguangchemicals.com The basicity of an amine in water is a combination of the inductive effect and the solvation of its conjugate acid. quora.com The conjugate acid of a tertiary amine (R₃NH⁺) has only one hydrogen available for hydrogen bonding with water, making it less stabilized by solvation compared to the conjugate acids of secondary (R₂NH₂⁺) or primary (RNH₃⁺) amines, which have two and three hydrogens, respectively. lkouniv.ac.inquora.com This solvation effect can sometimes make secondary amines stronger bases than tertiary amines in an aqueous environment. xinguangchemicals.com The pKₐ of the conjugate acid is typically used to quantify basicity, with a higher pKₐ indicating a stronger base. openstax.org Most simple alkylamines have pKₐ values for their conjugate acids in the range of 9.5 to 11.0. libretexts.orgopenstax.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
